molecular formula C17H33N3 B6362351 1-Tetradecyl-1H-pyrazol-4-amine CAS No. 1240573-47-0

1-Tetradecyl-1H-pyrazol-4-amine

Cat. No.: B6362351
CAS No.: 1240573-47-0
M. Wt: 279.5 g/mol
InChI Key: SKAZIDIGVIXFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tetradecyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a tetradecyl chain and an amine group at the fourth position Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecyl-1H-pyrazol-4-amine can be synthesized through several methodsThe reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems, such as heterogeneous catalysts, to enhance reaction efficiency and reduce environmental impact. Additionally, techniques like ultrasound and microwave-assisted reactions are employed to further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-Tetradecyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the tetradecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Uniqueness: 1-Tetradecyl-1H-pyrazol-4-amine is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it particularly valuable in applications requiring amphiphilic molecules .

Properties

IUPAC Name

1-tetradecylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(18)15-19-20/h15-16H,2-14,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAZIDIGVIXFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.